

Methyl 4-octyloxybenzoate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 4-octyloxybenzoate**

Cat. No.: **B1363469**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Synthesis of **Methyl 4-octyloxybenzoate**

Introduction

Methyl 4-octyloxybenzoate, with the CAS Registry Number 62435-37-4, is an organic compound that belongs to the family of benzoate esters.^[1] Its molecular structure is characterized by a central benzene ring substituted at the para positions (1 and 4) with a methyl ester group (-COOCH₃) and an octyloxy group (-O(CH₂)₇CH₃). This bifunctional architecture, combining a rigid aromatic core with a flexible aliphatic chain, makes it a molecule of significant interest in materials science, particularly as a precursor for liquid crystals, and as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

The fundamental properties of **Methyl 4-octyloxybenzoate** are dictated by its molecular structure. The ester and ether functionalities, along with the aromatic ring and the long alkyl chain, contribute to its distinct physical and chemical characteristics.

Core Data Summary

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₂₄ O ₃	[1]
Molecular Weight	264.36 g/mol	[1]
CAS Number	62435-37-4	[1]
IUPAC Name	methyl 4-(octyloxy)benzoate	[1]
Appearance	White to off-white crystalline solid or powder	Inferred from similar compounds
Solubility	Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform	[2]

Structural Visualization

The arrangement of the functional groups is key to the molecule's properties.

*Chemical Structure of **Methyl 4-octyloxybenzoate***

Synthesis and Mechanistic Considerations

The synthesis of **Methyl 4-octyloxybenzoate** is most efficiently achieved through a two-step process starting from 4-hydroxybenzoic acid. This approach allows for the selective modification of the carboxylic acid and hydroxyl groups.

- **Esterification of 4-Hydroxybenzoic Acid:** The first step involves the conversion of the carboxylic acid group of 4-hydroxybenzoic acid into a methyl ester. This is typically accomplished via Fischer esterification.^[3] The reaction involves heating 4-hydroxybenzoic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.^[4] The excess methanol serves to drive the reaction equilibrium towards the product side.
- **Williamson Ether Synthesis:** The resulting methyl 4-hydroxybenzoate then undergoes etherification to introduce the octyl chain. The Williamson ether synthesis is the classic and most effective method for this transformation.^[5] The reaction proceeds via an S_N2 mechanism.^{[6][7]} The phenolic hydroxyl group is first deprotonated by a base (e.g.,

potassium carbonate, K_2CO_3) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide, such as 1-bromoocetane, displacing the bromide leaving group to form the ether linkage. The choice of a primary alkyl halide is crucial to maximize the yield of the S_N2 product and minimize potential $E2$ elimination side reactions that can occur with secondary or tertiary halides.[6][7]

Synthetic Workflow Diagram

Two-step synthesis of Methyl 4-octyloxybenzoate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-octyloxybenzoate

This protocol describes the Williamson ether synthesis starting from commercially available Methyl 4-hydroxybenzoate.

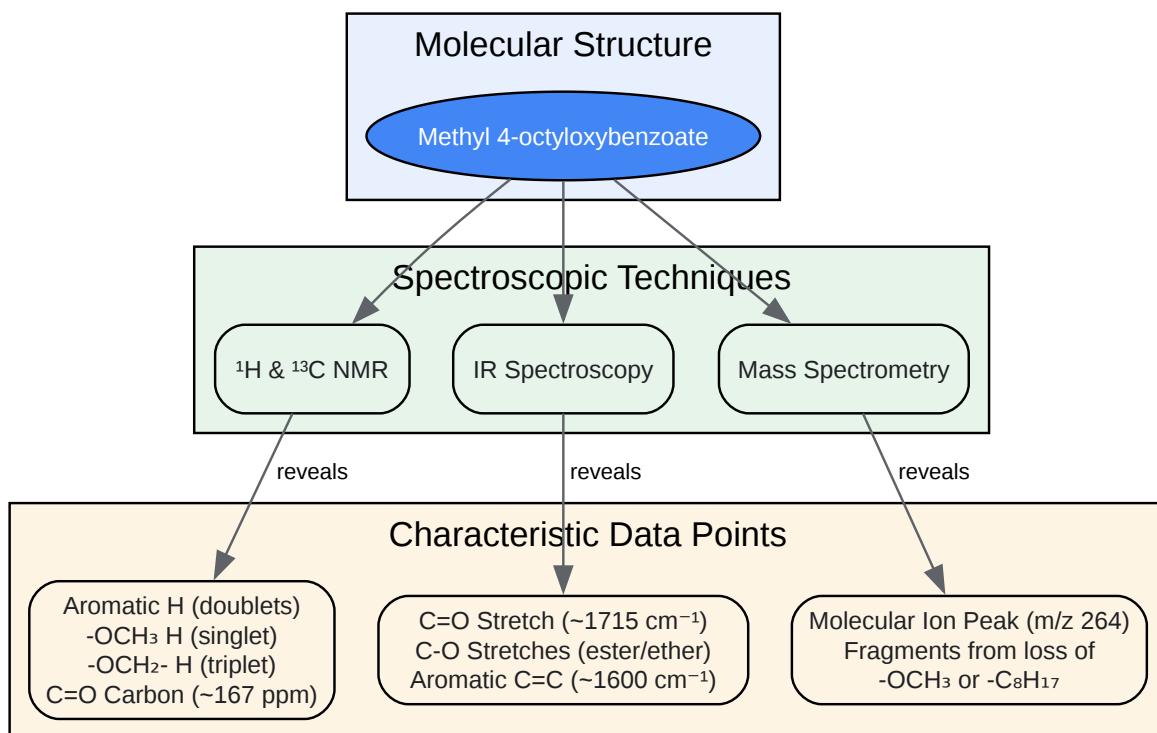
Materials:

- Methyl 4-hydroxybenzoate
- 1-Bromoocetane
- Anhydrous Potassium Carbonate (K_2CO_3)
- Acetone (anhydrous)
- Deionized Water
- Diethyl Ether or Ethyl Acetate
- Brine (saturated $NaCl$ solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

- Stir the suspension vigorously. Add 1-bromoocetane (1.1 eq) to the mixture.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
- Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the resulting crude residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with deionized water (2x) and brine (1x).
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate in vacuo to yield the crude product.


Protocol 2: Purification by Recrystallization

- Dissolve the crude **Methyl 4-octyloxybenzoate** in a minimum amount of hot ethanol or methanol.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold solvent and dry under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Data Interpretation Diagram

[Click to download full resolution via product page](#)

Correlation of structure with spectroscopic data.

Expected Spectroscopic Data

- ^1H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum would show:
 - Aromatic protons: Two doublets in the range of δ 6.9-8.0 ppm, characteristic of a para-substituted benzene ring.
 - Ester methyl protons (-COOCH₃): A singlet at approximately δ 3.9 ppm.
 - Ether methylene protons (-OCH₂): A triplet around δ 4.0 ppm.
 - Octyl chain methylene protons: A series of multiplets between δ 1.3-1.8 ppm.
 - Octyl chain terminal methyl protons (-CH₃): A triplet around δ 0.9 ppm.
- ^{13}C NMR (Carbon NMR):

- Carbonyl carbon (C=O): A signal around δ 167 ppm.
 - Aromatic carbons: Four signals in the δ 114-164 ppm range.
 - Ester methyl carbon (-OCH₃): A signal around δ 52 ppm.
 - Ether methylene carbon (-OCH₂-): A signal around δ 68 ppm.
 - Octyl chain carbons: Multiple signals in the δ 14-32 ppm range.
- Infrared (IR) Spectroscopy:
 - A strong, sharp absorption band around 1710-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[8]
 - Two distinct C-O stretching bands: one for the ester (around 1250-1300 cm⁻¹) and one for the aryl ether (around 1050-1150 cm⁻¹).
 - C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain just below 3000 cm⁻¹.
 - C-H stretching for the sp² hybridized carbons of the aromatic ring just above 3000 cm⁻¹.
 - C=C stretching vibrations within the aromatic ring around 1600 cm⁻¹ and 1500 cm⁻¹.
 - Mass Spectrometry (MS):
 - The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 264.[1]
 - Common fragmentation patterns would include the loss of the methoxy group (m/z 233), the methyl group (m/z 249), or cleavage of the octyl chain.

Applications in Research and Development

While specific, large-scale industrial applications are not widespread, **Methyl 4-octyloxybenzoate** serves as a valuable compound in several research areas:

- **Liquid Crystal Synthesis:** The combination of a rigid aromatic core and a flexible alkyl chain is a common motif in calamitic (rod-shaped) liquid crystals. This molecule can be used as a synthon or a final component in liquid crystal mixtures.
- **Pharmaceutical and Agrochemical Intermediates:** Benzoate derivatives are common in drug discovery and agrochemical research. This compound can serve as a starting material for more complex molecules where the octyloxy group provides lipophilicity, potentially aiding in membrane permeability.
- **Polymer Chemistry:** It can be used as a monomer or an additive in the synthesis of specialty polymers, imparting specific properties due to its aromatic and aliphatic character.

Safety and Handling

As a laboratory chemical, **Methyl 4-octyloxybenzoate** should be handled with standard safety precautions.

- **Personal Protective Equipment (PPE):** Wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
- **Handling:** Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9][11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[12]
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][13]
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-octyloxybenzoate [webbook.nist.gov]
- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Methyl 4-octyloxybenzoate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1363469#methyl-4-octyloxybenzoate-chemical-properties\]](https://www.benchchem.com/product/b1363469#methyl-4-octyloxybenzoate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com